molecular formula C10H16O5S B14191861 Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate CAS No. 918637-72-6

Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate

Cat. No.: B14191861
CAS No.: 918637-72-6
M. Wt: 248.30 g/mol
InChI Key: OWVMFJIDMJAFHT-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate is an organic compound with the molecular formula C10H16O5S It is characterized by the presence of a sulfonyl group attached to a hex-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a sulfonylation reagent such as sodium 1-methyl 3-sulfinopropanoate (SMOPS) in the presence of a catalyst like copper. The reaction is carried out under mild, base-free conditions, which helps in achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using commercially available starting materials. The process is optimized to ensure cost-effectiveness and scalability while maintaining the desired product quality. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3-oxopropane-1-sulfonyl)hex-2-enoate involves its interaction with molecular targets through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

918637-72-6

Molecular Formula

C10H16O5S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 3-(3-oxopropylsulfonyl)hex-2-enoate

InChI

InChI=1S/C10H16O5S/c1-3-5-9(8-10(12)15-2)16(13,14)7-4-6-11/h6,8H,3-5,7H2,1-2H3

InChI Key

OWVMFJIDMJAFHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OC)S(=O)(=O)CCC=O

Origin of Product

United States

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